molecular formula C10H13NO B13532901 Ethanone, 2-amino-1-(2,4-dimethylphenyl)-

Ethanone, 2-amino-1-(2,4-dimethylphenyl)-

Cat. No.: B13532901
M. Wt: 163.22 g/mol
InChI Key: HJFCPKPVNQXSCV-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions, and an amino group is attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1-(2,4-dimethylphenyl)- can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylacetophenone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-amino-1-(2,4-dimethylphenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 2-amino-1-(2,4-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound without the amino and methyl substitutions.

    2,4-Dimethylacetophenone: Similar structure but lacks the amino group.

    2-Aminoacetophenone: Similar structure but lacks the methyl groups.

Uniqueness

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- is unique due to the presence of both the amino group and the methyl substitutions on the aromatic ring. These modifications can significantly alter its chemical properties and reactivity compared to its analogs.

Biological Activity

Ethanone, 2-amino-1-(2,4-dimethylphenyl)-, also known as 1-(2-amino-4,6-dimethylphenyl)ethanone, is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features an amino group attached to an ethanone moiety and a dimethyl-substituted aromatic ring, which contributes to its biological activity. This article aims to provide a comprehensive overview of the biological activity of Ethanone, 2-amino-1-(2,4-dimethylphenyl)-, including its interactions with biomolecules, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- has the molecular formula C10H13NOC_{10}H_{13}NO and a molecular weight of approximately 179.26 g/mol. The structural representation of the compound is as follows:

Structure C10H13NO\text{Structure }\text{C}_{10}\text{H}_{13}\text{N}\text{O}

Notable Features

PropertyDescription
Functional Groups Amino and carbonyl groups
Substituents Two methyl groups on the phenyl ring
Molecular Weight 179.26 g/mol

Mechanism of Biological Activity

The biological activity of Ethanone, 2-amino-1-(2,4-dimethylphenyl)- is primarily attributed to its ability to interact with various biomolecules through multiple mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues of proteins.
  • Hydrophobic Interactions : The dimethyl-substituted aromatic ring enhances binding affinity through hydrophobic interactions.
  • π-π Interactions : The aromatic structure allows for π-π stacking with other aromatic residues in proteins.

These interactions suggest that Ethanone may exhibit pharmacological properties that warrant further investigation.

Pharmacological Studies

Research has indicated that Ethanone, 2-amino-1-(2,4-dimethylphenyl)- may have potential applications in treating neurological disorders and metabolic conditions. The compound's ability to modulate enzyme activity and receptor interactions positions it as a candidate for drug development.

Case Study: Neurological Effects

In a study examining the effects of similar compounds on neurotransmitter systems, it was found that derivatives of ethanone could influence serotonin and dopamine pathways. This suggests that Ethanone may have neuroactive properties that could be beneficial in treating conditions such as depression or anxiety disorders.

Case Study: Metabolic Regulation

Another area of interest is the compound's role in metabolic regulation. Preliminary studies indicate that compounds similar to Ethanone can act selectively on specific receptors involved in glucose metabolism, potentially serving as anti-diabetic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of Ethanone, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
Acetophenone Lacks amino and methyl substitutionsMinimal biological activity
2-Aminoacetophenone Contains an amino groupModerate activity on enzymes
Ethanone, 2-amino-1-(2,4-dimethylphenyl)- Amino group + dimethyl substitutionsHigh potential for pharmacological applications

Properties

IUPAC Name

2-amino-1-(2,4-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFCPKPVNQXSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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